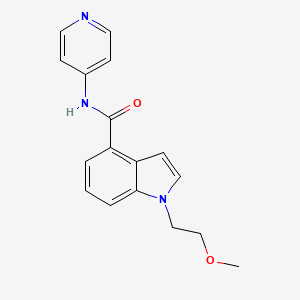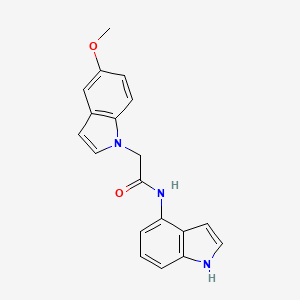![molecular formula C16H13F3N4O3 B10984244 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B10984244.png)
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide is a synthetic organic compound that features a quinoline core substituted with a hydroxy group, an imidazole moiety, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using trifluoromethoxide anion.
Attachment of the Imidazole Moiety: The imidazole ring can be synthesized separately and then attached to the quinoline core through a coupling reaction, such as a Suzuki or Heck coupling.
Hydroxylation: The hydroxy group can be introduced via selective hydroxylation of the quinoline ring using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride (NaH), trifluoromethoxide anion
Major Products
Oxidation: Quinone derivatives
Reduction: Imidazoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of quinoline and imidazole derivatives with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
Medically, 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, such as enzymes or receptors, making it a candidate for drug development in areas like oncology, infectious diseases, and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or catalytic activity. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, the imidazole ring can participate in π-π stacking interactions, and the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Chloroquine, quinine
Imidazole Derivatives: Metronidazole, clotrimazole
Uniqueness
Compared to other quinoline and imidazole derivatives, 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide is unique due to the presence of both a trifluoromethoxy group and an imidazole moiety. This combination of functional groups can confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13F3N4O3 |
|---|---|
Molecular Weight |
366.29 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H13F3N4O3/c17-16(18,19)26-12-3-1-2-10-13(12)22-7-11(14(10)24)15(25)21-5-4-9-6-20-8-23-9/h1-3,6-8H,4-5H2,(H,20,23)(H,21,25)(H,22,24) |
InChI Key |
ABHWOFOFKSTDJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethyl)benzamide](/img/structure/B10984165.png)
![4-hydroxy-2,5-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10984182.png)
![N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10984184.png)


![4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10984195.png)
![N-(2-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide](/img/structure/B10984201.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10984203.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10984219.png)
![N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10984220.png)
![6-cyclopropyl-N-(3-acetamidophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10984225.png)
![3-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B10984236.png)

![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10984239.png)
